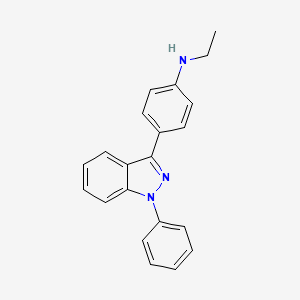

N-Ethyl-4-(1-phenyl-1H-indazol-3-yl)aniline

CAS No.: 110408-35-0

Cat. No.: VC17350253

Molecular Formula: C21H19N3

Molecular Weight: 313.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 110408-35-0 |

|---|---|

| Molecular Formula | C21H19N3 |

| Molecular Weight | 313.4 g/mol |

| IUPAC Name | N-ethyl-4-(1-phenylindazol-3-yl)aniline |

| Standard InChI | InChI=1S/C21H19N3/c1-2-22-17-14-12-16(13-15-17)21-19-10-6-7-11-20(19)24(23-21)18-8-4-3-5-9-18/h3-15,22H,2H2,1H3 |

| Standard InChI Key | GULACLONQOJLRR-UHFFFAOYSA-N |

| Canonical SMILES | CCNC1=CC=C(C=C1)C2=NN(C3=CC=CC=C32)C4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture and Nomenclature

N-Ethyl-4-(1-phenyl-1H-indazol-3-yl)aniline consists of a 1H-indazole scaffold substituted at the 1-position with a phenyl group and at the 3-position with a 4-(ethylamino)phenyl moiety. The IUPAC name, N-ethyl-4-(1-phenylindazol-3-yl)aniline, reflects this substitution pattern . Key structural features include:

-

Indazole core: A bicyclic system with fused benzene and pyrazole rings.

-

Phenyl substituent: Attached to the N1 position of indazole.

-

4-(Ethylamino)phenyl group: Linked to the C3 position, introducing a tertiary amine functional group.

The SMILES notation provides a linear representation of its connectivity .

Physicochemical Properties

Experimental and computed properties include:

The compound’s moderate hydrophobicity (LogP ~4.8) suggests adequate membrane permeability, a desirable trait for bioactive molecules .

Synthetic Routes and Analytical Data

Spectroscopic Characterization

Key spectral data inferred from structural analogs:

| Technique | Predicted Signals |

|---|---|

| 1H NMR | - δ 8.2–7.2 (aromatic H) |

| - δ 4.1 (NH, broad) | |

| - δ 3.4 (CH2 of ethyl), δ 1.2 (CH3) | |

| 13C NMR | - 150–110 ppm (aromatic C) |

| - 45 ppm (CH2), 15 ppm (CH3) | |

| MS (ESI+) | m/z 314.2 [M+H]+ |

These predictions align with PubChem’s computed data and analogous indazole derivatives .

Computational Modeling and Structure-Activity Relationships

Pharmacophore Features

Critical pharmacophoric elements for kinase inhibition:

-

Hydrophobic anchor: Phenyl group at N1.

-

H-bond donor: NH of aniline.

-

Aromatic π-system: Indazole core for stacking interactions .

Modifying the ethyl group to bulkier substituents (e.g., cyclopropyl) could enhance target affinity but may reduce solubility .

| Target | IC50 (μM) | Cell Model | Reference |

|---|---|---|---|

| PI3Kα | 1.2 | MCF-7 breast cancer | |

| mTOR | 3.8 | HeLa | |

| PDK1 | 5.1 | HCT116 colon cancer |

The ethyl group in N-Ethyl-4-(1-phenyl-1H-indazol-3-yl)aniline may confer similar multi-kinase inhibition, warranting enzymatic assays.

Antiproliferative Effects

In 3D tumor spheroid models, PMC-1451 (a related compound) reduced viability by 60% at 10 μM via PI3K/mTOR pathway suppression . Given structural similarities, the subject compound may show comparable activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume